4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane
CAS No.: 167773-10-6
Cat. No.: VC7951758
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167773-10-6 |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3 |
| Standard InChI Key | LLUSJINKGBXOIN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure features a six-membered dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, providing steric protection to the boron center. The 2-methylallyl group () is attached at the 2-position, introducing allylic functionality. This arrangement enhances the compound’s stability while enabling participation in allylic borylation and subsequent catalytic cycles .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.07 g/mol | |
| CAS Number | 167773-10-6 | |
| IUPAC Name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via allylic borylation, where 2-methylallyl alcohol reacts with bis(pinacolato)diboron () under catalytic conditions. Common methods include:
Palladium-Catalyzed Borylation
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Catalysts: Pd catalysts (e.g., ) or .
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Conditions: Inert atmosphere (N or Ar), solvents like THF or toluene, and temperatures of 60–80°C .
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Yield: Typically 70–85% after purification via chromatography or distillation.
Copper-Mediated Borylation
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Catalysts: Cu(I) salts (e.g., CuCl) with ligands such as 1,10-phenanthroline.
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Advantages: Lower cost and compatibility with functional groups sensitive to Pd .
Industrial-Scale Production
Industrial methods optimize reaction parameters for scalability:
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Continuous Flow Reactors: Enable precise temperature control and higher yields.
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Purification: Distillation or automated chromatography to achieve >95% purity.
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Cost Reduction: Use of cheaper catalysts (e.g., Cu-based systems) and solvent recycling .
Chemical Reactivity and Applications
Key Reaction Types
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , | Boronic acid () |
| Transmetallation | Grignard reagents (e.g., ) | Organoboronates (e.g., ) |
| Suzuki-Miyaura | , base | Biaryl compounds |
Cross-Coupling Applications
The compound is pivotal in Suzuki-Miyaura reactions, where the boronate moiety couples with aryl halides. For example:
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Substrate: Aryl bromides or triflates.
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Catalyst: or .
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Base: or CsF.
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Outcomes: High-yield biaryl products with retention of stereochemistry .
Biological and Medicinal Applications
While direct biological data for this compound is limited, boronic esters are explored in:
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Boron Neutron Capture Therapy (BNCT): Analogous dioxaborolanes deliver to tumors .
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Enzyme Inhibition: Boron-containing derivatives inhibit proteases or kinases via covalent binding .
Comparison with Analogous Dioxaborolanes
| Hazard Statement | Precautionary Measures |
|---|---|
| H225: Flammable liquid | Avoid sparks, store under inert gas |
| H261: Releases flammable gas | Use explosion-proof equipment |
| H315: Skin irritation | Wear gloves, wash thoroughly |
Research Challenges and Future Directions
Limitations
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Air Sensitivity: Requires strict anaerobic conditions, complicating large-scale synthesis.
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Byproduct Formation: Competing hydrolysis or protodeboronation under acidic/basic conditions .
Emerging Applications
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